(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is an organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an acetic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is a useful reagent in the study of rapid n-alkylation of benzoxazinones and benzothiazinones under microwave irradiation . This suggests that it may interact with its targets through alkylation, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular weight (20718) and its storage temperature (2-8°C) suggest that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the use of ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate as a starting material .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoxazine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted benzoxazines, hydroxylated derivatives, and other functionalized compounds .
Scientific Research Applications
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid has several scientific research applications:
Biology: The compound and its analogues have been evaluated for their antibacterial activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Uniqueness
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid stands out due to its specific structural features, which confer unique reactivity and biological activity. Its benzoxazine ring fused with an acetic acid moiety provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGLODLVBYOXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370894 | |
Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26494-55-3 | |
Record name | (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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